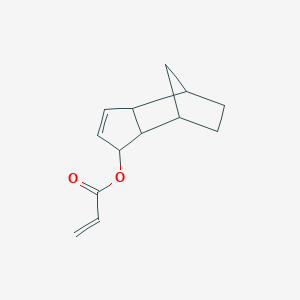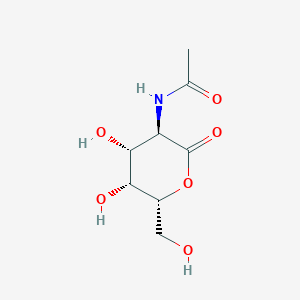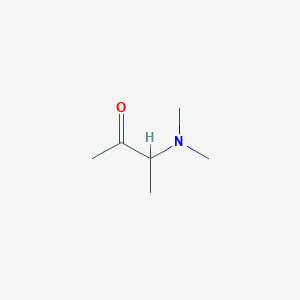
1-oxyde de 3-méthoxypyridine
Vue d'ensemble
Description
3-Methoxypyridine 1-oxide is a derivative of pyridine, characterized by the presence of a methoxy group at the third position and an oxide group at the first position of the pyridine ring
Applications De Recherche Scientifique
3-Methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including catalysts and polymers.
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of pyridine , which is a basic heterocyclic organic compound and can act as a weak base and nucleophile, making it capable of participating in various chemical reactions.
Mode of Action
It has been reported that the oxidation of 3-methoxypyridine is mediated by sulphate radicals . This suggests that 3-Methoxypyridine 1-oxide might be involved in redox reactions.
Biochemical Pathways
It is known that pyridine derivatives, such as 3-methoxypyridine, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H) and play crucial roles in various biochemical pathways, including energy metabolism and redox homeostasis .
Pharmacokinetics
The physicochemical properties such as boiling point (65 °c/15 mmhg), density (1083 g/mL at 25 °C), and refractive index (n20/D 1518) have been reported . These properties can influence the compound’s pharmacokinetics and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridine 1-oxide typically involves the oxidation of 3-Methoxypyridine. One common method is the use of peroxides or other oxidizing agents to introduce the oxide group at the nitrogen atom of the pyridine ring. For instance, the oxidation can be achieved using hydrogen peroxide in the presence of a catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of 3-Methoxypyridine 1-oxide may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: 3-Methoxypyridine 1-oxide can undergo further oxidation reactions, often mediated by strong oxidizing agents such as peroxodisulfate.
Reduction: The compound can be reduced back to 3-Methoxypyridine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peroxodisulfate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Further oxidized derivatives of 3-Methoxypyridine 1-oxide.
Reduction: 3-Methoxypyridine.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 2-Methoxypyridine
- 4-Methoxypyridine
- 3-Methylpyridine
Comparison:
- 2-Methoxypyridine and 4-Methoxypyridine: These isomers differ in the position of the methoxy group on the pyridine ring. While they share some chemical properties, their reactivity and applications can vary significantly due to the different positions of the substituent.
- 3-Methylpyridine: This compound has a methyl group instead of a methoxy group at the third position. The presence of the methyl group affects its chemical reactivity and potential applications compared to 3-Methoxypyridine 1-oxide.
Propriétés
IUPAC Name |
3-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREDSSUYAKFWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164160 | |
| Record name | Pyridine, 3-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-61-7 | |
| Record name | Pyridine, 3-methoxy-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)







